methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate is a complex organic compound with the molecular formula C20H20N2O5S and a molecular weight of 400.45 g/mol . This compound is characterized by the presence of a benzoate ester group, a dimethoxyphenyl group, and an acrylamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate typically involves the following steps:
Formation of the acrylamide moiety: This is achieved by reacting 3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the acrylamide.
Coupling with benzoate ester: The acrylamide is then coupled with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various ester and amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate: Similar structure but lacks the acrylamide moiety.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar phenyl group but different ester and no acrylamide moiety.
Uniqueness
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H20N2O5S/c1-25-16-10-4-13(12-17(16)26-2)5-11-18(23)22-20(28)21-15-8-6-14(7-9-15)19(24)27-3/h4-12H,1-3H3,(H2,21,22,23,28)/b11-5+ |
InChI Key |
CPWVUOJWCDEPNR-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.